Eprodisate sodium, also known as 1,3-propanedisulfonate or NC-503, is a small, negatively charged sulfonated molecule [, , ]. Structurally, it resembles heparan sulfate, a naturally occurring glycosaminoglycan (GAG) []. This similarity allows Eprodisate to act as a GAG mimetic [].
In the realm of scientific research, Eprodisate has garnered significant attention for its anti-amyloidogenic properties [, , , ]. Amyloidosis, a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, often leads to organ dysfunction and death [, , ]. Eprodisate specifically targets amyloid A (AA) amyloidosis, a type of amyloidosis secondary to chronic inflammatory conditions [, , ].
Eprodisate is a small molecule compound that has been developed for the treatment of renal disease associated with Amyloid A amyloidosis. This condition arises from the deposition of amyloid fibrils, primarily composed of serum amyloid A protein, in various tissues, particularly the kidneys. Eprodisate functions by interfering with the interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues .
The synthesis of eprodisate involves several chemical processes to ensure the creation of its specific sulfonated structure. While detailed synthetic routes are not extensively documented in the literature, it is known that eprodisate can be synthesized through methods that include sulfonation reactions to introduce negatively charged groups onto a suitable precursor molecule. The synthesis typically requires careful control of reaction conditions to achieve the desired purity and yield.
Eprodisate's molecular structure features a sulfonated backbone that allows it to mimic glycosaminoglycans. The specific molecular formula for eprodisate is C_14H_15N_2O_6S, with a molecular weight of approximately 341.34 g/mol. The compound's structural characteristics enable it to effectively bind to amyloid fibrils, which is crucial for its mechanism of action .
Eprodisate primarily undergoes interactions rather than traditional chemical reactions. Its mode of action involves binding to amyloid fibrils formed from serum amyloid A protein, thus preventing further aggregation and deposition. This interaction can be characterized by various biochemical assays that measure binding affinity and inhibition of fibril formation.
The mechanism by which eprodisate operates involves its binding to glycosaminoglycans and amyloid fibrils. By mimicking heparan sulfate, eprodisate disrupts the normal interaction pathways between amyloidogenic proteins and glycosaminoglycans, leading to a reduction in the polymerization of amyloid fibrils. Clinical trials have demonstrated that treatment with eprodisate can slow the progression of renal dysfunction in patients with AA amyloidosis . The compound's efficacy was highlighted in a study where it was shown to decrease the rate of decline in creatinine clearance compared to placebo .
Eprodisate is characterized by its solubility in water due to its ionic nature, which enhances its bioavailability for therapeutic applications. It exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. The compound's physical properties include:
Studies have shown that eprodisate does not significantly affect progression to end-stage renal disease or mortality rates compared to placebo, indicating its specific action on renal function rather than broader systemic effects .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3